3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This compound features a benzimidazole moiety, which is known for its potential therapeutic effects, including antibacterial and anticancer properties. The combination of the chromen-2-one structure with the benzimidazole unit enhances its pharmacological profile, making it a subject of interest for further research and development.
This compound can be classified under the category of heterocyclic compounds, specifically those containing both benzimidazole and chromen-2-one structures. Its unique structural features contribute to its potential applications in various fields, particularly in medicinal chemistry. The compound's chemical formula is , and it has been documented in various chemical databases, including PubChem, where it is assigned a unique identifier (CID) for easy reference.
The synthesis of 3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one can be achieved through several methods:
The synthesis often employs techniques such as:
The molecular structure of 3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one consists of a chromenone core with an ethoxy group at position 8 and a benzimidazole ring at position 3. This structural arrangement contributes to its biological activity.
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 284.31 g/mol |
Melting Point | Not readily available |
Solubility | Soluble in organic solvents |
3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvent, and catalysts to optimize yields and selectivity.
The mechanism of action for 3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one is primarily linked to its interaction with biological targets:
Studies suggest that compounds with similar structures exhibit significant activity against various bacterial strains and cancer cell lines, indicating potential therapeutic applications.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds.
3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one has potential applications in:
Coumarin (2H-chromen-2-one) represents a privileged scaffold in medicinal chemistry due to its broad spectrum of pharmacological activities. Naturally occurring coumarins and their synthetic analogs demonstrate anticoagulant, anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The molecular versatility of coumarin allows for structural modifications at key positions (C-3, C-4, and C-7), enabling the optimization of bioactivity and pharmacokinetic profiles. For instance, warfarin acts as a vitamin K antagonist for anticoagulation therapy, while novobiocin inhibits bacterial DNA gyrase [1] . Recent studies highlight coumarin derivatives as promising agents against multidrug-resistant pathogens, with C-3 and C-4 substitutions critically enhancing antibacterial efficacy [6]. The 8-ethoxy substitution in coumarin derivatives, as seen in synthetic intermediates like ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate, improves metabolic stability and target affinity [8].
Table 1: Therapeutic Applications of Coumarin Derivatives
Substitution Pattern | Biological Activity | Representative Agents |
---|---|---|
C-4 hydroxy | Anticoagulant | Warfarin |
C-3 carboxamide | Antibacterial | Novobiocin, Clorobiocin |
C-8 alkoxy | Anticancer/anti-inflammatory | 8-Ethoxycoumarin analogs |
C-3 heterocyclic hybrid | Multitargeted therapies | Coumarin–benzimidazole hybrids |
Benzimidazole (1H-benzo[d]imidazole) serves as a bioisostere of purine nucleobases, facilitating interactions with biological targets through hydrogen bonding and π-stacking. This heterocycle is integral to numerous clinically approved drugs: omeprazole (proton pump inhibitor), albendazole (anthelmintic), and bendamustine (chemotherapeutic) exemplify its therapeutic versatility [1] [9]. The C-2 position of benzimidazole is a primary site for structural diversification, with electron-withdrawing groups (e.g., halogens) or extended aromatic systems enhancing antimicrobial and kinase inhibitory activities [5] [9]. Notably, 2-arylbenzimidazoles demonstrate potent receptor tyrosine kinase (RTK) inhibition, disrupting signaling pathways in cancer cells [3]. The planar structure of benzimidazole also facilitates intercalation into DNA, contributing to antiproliferative effects [1].
Table 2: Clinically Approved Benzimidazole-Based Drugs
Drug Name | Therapeutic Category | Molecular Target |
---|---|---|
Omeprazole | Antiulcerative | H⁺/K⁺-ATPase |
Albendazole | Anthelmintic | Tubulin polymerization |
Bendamustine | Antineoplastic | DNA cross-linking |
Veliparib | PARP inhibitor | Poly(ADP-ribose) polymerase |
Molecular hybridization merges pharmacophores to create chimeric structures with enhanced efficacy, reduced toxicity, and multitarget capabilities. Coumarin–benzimidazole hybrids leverage complementary bioactivities: coumarin contributes antioxidant and anti-inflammatory properties, while benzimidazole enhances DNA/protein binding affinity [1] [7]. Three hybridization strategies are employed:
The specific hybrid 3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one exemplifies spacer-free fusion, where the benzimidazole at C-3 and ethoxy at C-8 optimize antibacterial and anticancer activities. The 8-ethoxy group enhances lipophilicity and membrane penetration, while the benzimidazole enables hydrogen bonding with microbial enzymes or kinases [5] [8]. Such hybrids exhibit dual mechanisms—inhibiting Staphylococcus aureus DNA gyrase while suppressing cancer cell proliferation via RTK blockade [1] [3]. Notably, halogenated derivatives (e.g., 4-chlorobenzyl variants) show amplified broad-spectrum antibacterial effects, underscoring the role of electronic effects in bioactivity [5] [6].
Table 3: Biological Activities of Key Coumarin–Benzimidazole Hybrids
Hybrid Structure | Biological Activity | Potency (MIC or IC₅₀) |
---|---|---|
(E)-3-(2-(1H-benzo[d]imidazol-1-yl)-1-((4-chlorobenzyl)oxy)imino)ethyl)-2H-chromen-2-one | Antibacterial (Gram-positive/-negative) | MIC: 0.95–3.12 μg/mL |
3-(1H-benzimidazol-2-yl)-7-methoxy-2H-chromen-2-one | Antioxidant | IC₅₀: 1.2–23.4 μmol/L |
3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one | Kinase inhibition/anticancer | GI₅₀: 0.07–0.41 μM (cancer cells) |
The strategic fusion of these scaffolds minimizes drug resistance development in pathogens and cancer cells by enabling multitarget engagement [1] [9]. Future designs should explore C-7/C-8 alkoxy variations and spacer optimizations to further augment the therapeutic potential of this hybrid class.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9